1-(3-Fluoro-5-methylphenyl)-2-butanol
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Overview
Description
1-(3-Fluoro-5-methylphenyl)-2-butanol is an organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-fluoro-5-methylbenzyl chloride reacts with butanal in the presence of magnesium and anhydrous ether to form the desired product. The reaction typically requires a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be used to enhance reaction efficiency. The process often includes purification steps like distillation or recrystallization to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the phenyl ring. For example, nitration with nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 1-(3-Fluoro-5-methylphenyl)-2-butanone.
Reduction: this compound (secondary alcohol).
Substitution: 1-(3-Fluoro-5-methyl-2-nitrophenyl)-2-butanol.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-5-methylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, potentially leading to more effective biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-2-butanol: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(3-Methylphenyl)-2-butanol: Lacks the fluorine atom, potentially reducing its binding affinity and stability.
1-(3-Chloro-5-methylphenyl)-2-butanol: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
Uniqueness: 1-(3-Fluoro-5-methylphenyl)-2-butanol is unique due to the combined presence of both fluorine and methyl groups, which can significantly influence its chemical behavior and potential applications. The fluorine atom enhances metabolic stability and binding interactions, while the methyl group can affect the compound’s hydrophobicity and overall molecular conformation.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-11(13)7-9-4-8(2)5-10(12)6-9/h4-6,11,13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMKSGFEICJPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC(=C1)C)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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